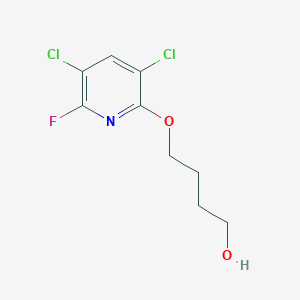

4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-butanol

Cat. No. B8564157

M. Wt: 254.08 g/mol

InChI Key: JFYXINHKLAMSDX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04180395

Procedure details

To a solution of 11 grams (0.06 mole) of 3,5-dichloro-2,6-difluoropyridine in 35 milliliters of 1,4-butanediol was added over a 10 minute period 2.44 grams of sodium hydroxide in 35 milliliters of ethylene glycol. The temperature was maintained at between 50°-60° C. during the addition. The mixture was stirred for 13/4 hours while the temperature was maintained between 60°-65° C. The reaction mixture was cooled and poured into water and thereafter extracted three times with 135 milliliter portions of hot hexane. The mixture was heated to remove most of the hexane by evaporation, cooled and filtered to remove the solid 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-1-butanol product. The product was recovered in a yield of 11 grams (73 percent of theoretical) and melted at 38°-39° C. Upon analysis, the product was found to have carbon, hydrogen, chlorine and nitrogen contents of 43.2, 3.7, 27.9 and 5.7 percent, respectively, as compared with the theoretical contents of 42.5, 3.9, 27.9 and 5.5 percent, respectively, as calculated for the above named compound.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:3]([F:10])=[N:4][C:5](F)=[C:6]([Cl:8])[CH:7]=1.[OH-:11].[Na+].[OH2:13]>C(O)CCCO.C(O)CO>[Cl:8][C:6]1[C:5]([O:11][CH2:3][CH2:2][CH2:7][CH2:6][OH:13])=[N:4][C:3]([F:10])=[C:2]([Cl:1])[CH:7]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC(=C(C1)Cl)F)F

|

|

Name

|

|

|

Quantity

|

2.44 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CCCO)O

|

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 13/4 hours while the temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was maintained at between 50°-60° C. during the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained between 60°-65° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with 135 milliliter portions of hot hexane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the hexane by evaporation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solid 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-1-butanol product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was recovered in a yield of 11 grams (73 percent of theoretical) and melted at 38°-39° C

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC=1C(=NC(=C(C1)Cl)F)OCCCCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |